![molecular formula C14H17F3N2O3 B2581060 tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate CAS No. 179683-40-0](/img/structure/B2581060.png)

tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

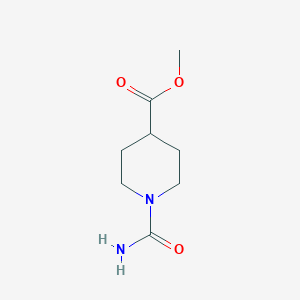

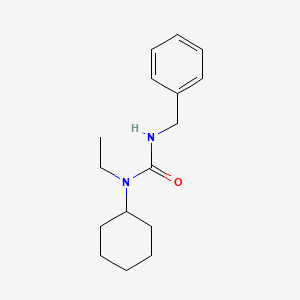

This compound is a derivative of carbamic acid, with a tert-butyl group, a trifluoromethyl group, and a phenyl group attached . It contains a total of 54 bonds, including 32 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, and 2 six-membered .

Molecular Structure Analysis

The molecular structure of this compound includes a carbamate group (N-CO-O), a trifluoromethyl group (CF3), and a phenyl group (C6H5) attached to the nitrogen of the carbamate group . The molecule has a polar structure due to the presence of these groups .科学的研究の応用

Catalytic Applications in Organic Synthesis

Tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate is closely related to tert-butyl carbamates, which are used in the synthesis and transformation of organic compounds. For instance, Ortiz et al. (1999) demonstrated the catalyzed lithiation of N-(chloromethyl) carbamate, which, after hydrolysis, leads to functionalized carbamates. These carbamates, derived from carbonyl compounds, are pivotal in synthesizing substituted 1,2-diols, showcasing the carbamate's role in introducing functionality to molecules Ortiz, J., Guijarro, A., & Yus, M. (1999). Tetrahedron.

Role in Asymmetric Synthesis

Yang et al. (2009) detailed the synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by an asymmetric Mannich reaction, indicating the importance of tert-butyl carbamates in enantioselective synthesis. Such reactions are critical for producing chiral amino carbonyl compounds, highlighting the tert-butyl carbamate's role in synthesizing compounds with specific stereochemistry Yang, J., Pan, S., & List, B. (2009). Organic Syntheses.

Intermediate in Biological Compound Synthesis

Tert-butyl carbamates serve as intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) developed a synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in producing omisertinib (AZD9291), a medication used in cancer treatment. This study underscores the carbamate's role in pharmaceutical synthesis, contributing to the development of therapeutic agents Zhao, B., Guo, Y., Lan, Z., & Xu, S. (2017).

Deprotection in Synthetic Chemistry

Tert-butyl carbamates are also employed in deprotection strategies within synthetic chemistry. Li et al. (2006) demonstrated the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method provides a selective and environmentally benign approach to removing protecting groups, preserving the stereochemical integrity of substrates and highlighting the tert-butyl carbamate's utility in complex organic synthesis Li, B., Berliner, M., Buzon, R., et al. (2006). The Journal of Organic Chemistry.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c1-13(2,3)22-12(21)18-8-11(20)19-10-6-4-9(5-7-10)14(15,16)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANYQTBTOKBARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-methoxypropanamide](/img/structure/B2580982.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2580983.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2580984.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2580985.png)

![N-(3-chlorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2580987.png)

![3-methyl-2-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2580989.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2580993.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580994.png)